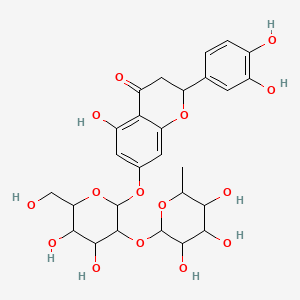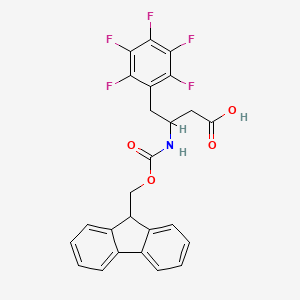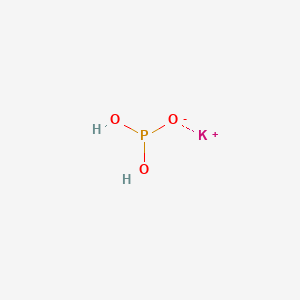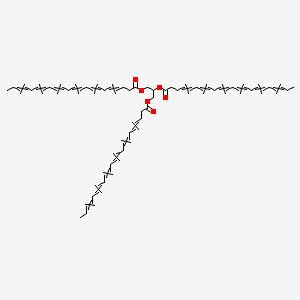
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate is a complex ester derived from docosahexaenoic acid (DHA). DHA is an omega-3 fatty acid that is a primary structural component of the human brain, cerebral cortex, skin, and retina
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of docosahexaenoic acid with glycerol derivatives. The reaction conditions often include the use of immobilized lipase as a catalyst to facilitate the selective alcoholysis of fatty acid ethyl esters originating from sources like tuna oil . The process is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts like immobilized lipase is common to enhance efficiency and selectivity. The reaction is typically conducted in large reactors with precise control over reaction parameters to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: The multiple double bonds in the compound make it susceptible to oxidation, especially in the presence of oxygen and light.
Reduction: Reduction reactions can be used to hydrogenate the double bonds, altering the compound’s properties.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the double bonds results in a more saturated ester, while oxidation can lead to the formation of peroxides or other oxidized derivatives .
Applications De Recherche Scientifique
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acid esters in various chemical reactions.
Industry: It is used in the formulation of specialized nutritional supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane proteins. The compound’s multiple double bonds allow it to interact with various molecular targets, including receptors and enzymes, modulating their activity and contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl docosa-4,7,10,13,16,19-hexaenoate: An ethyl ester of DHA, used in similar applications but with different physical properties.
Monodocosahexaenoin: A monoester of DHA, used in research to study the effects of DHA esters on biological systems.
Docosahexaenoyl PAF C-16: A phospholipid derivative of DHA, studied for its role in cell signaling and inflammation.
Uniqueness
2,3-Di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate is unique due to its structure, which includes two DHA molecules esterified to a glycerol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36703-03-4 |
|---|---|
Formule moléculaire |
C69H98O6 |
Poids moléculaire |
1023.5 g/mol |
Nom IUPAC |
2,3-di(docosa-4,7,10,13,16,19-hexaenoyloxy)propyl docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3 |
Clé InChI |
SOFMPBOQLPVEQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


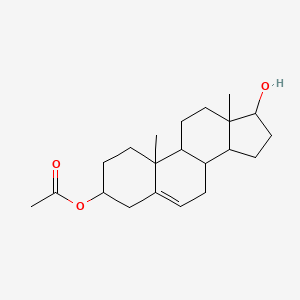
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)
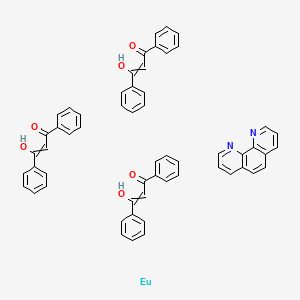
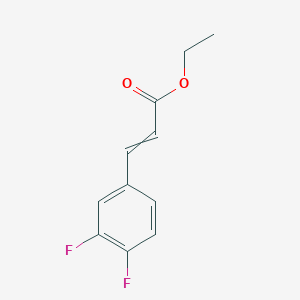
![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
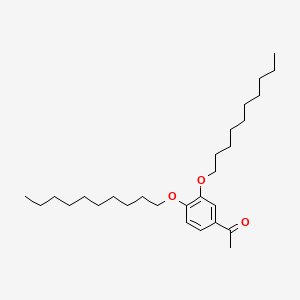
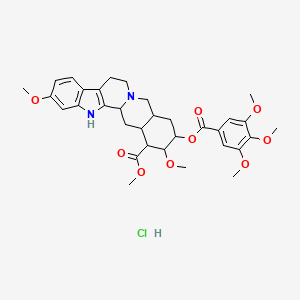
![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
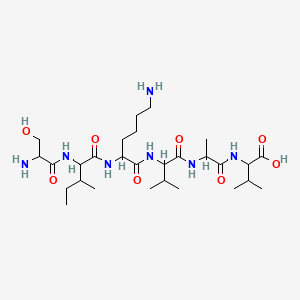
![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)
